3-Deoxy-d-ribo-hexono-1,4-lactone

Description

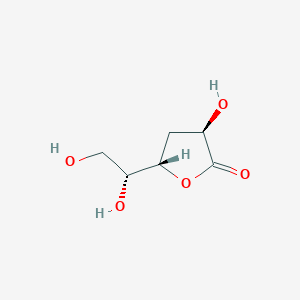

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3-hydroxyoxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2/t3-,4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEFGBGANVMEIR-WDCZJNDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)O[C@@H]1[C@@H](CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501274685 | |

| Record name | D-ribo-Hexonic acid, 3-deoxy-, γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-87-6 | |

| Record name | D-ribo-Hexonic acid, 3-deoxy-, γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-ribo-Hexonic acid, 3-deoxy-, γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective and Regioselective Synthetic Routes

The construction of the 3-deoxy-γ-lactone core with precise stereochemical control is paramount. Methodologies often commence from readily available monosaccharides, capitalizing on their inherent chirality.

Synthesis from Precursor Monosaccharides (e.g., D-ribose, D-glucose, D-galactono-1,4-lactone)

The conversion of common monosaccharides into 3-Deoxy-d-ribo-hexono-1,4-lactone and its analogs is a cornerstone of its synthesis. These precursors offer a cost-effective and stereochemically defined starting point.

From D-Ribose: D-ribose serves as a logical precursor. For instance, 2,3,5-tri-O-benzyl-d-ribono-1,4-lactone, derived from D-ribose, can be photochemically deoxygenated to yield the corresponding 2-deoxy lactone. nih.gov While not a direct synthesis of the 3-deoxy isomer, this highlights the utility of D-ribose-derived lactones in accessing deoxysugars. A more direct, multi-step synthesis can convert D-ribose into L-ribose, which can then be further manipulated. google.com

From D-Glucose: The synthesis of D-glucose-3-¹⁴C has been achieved through a series of successive Kiliani syntheses, starting from D-glyceraldehyde. nih.gov This complex process involves the creation of numerous labeled intermediates, including D-arabinose-2-¹⁴C, which is a precursor to D-glucose-3-¹⁴C. nih.gov While intricate, this demonstrates the possibility of accessing 3-deoxy hexose derivatives from smaller sugar fragments, which can be derived from glucose.

From D-galactono-1,4-lactone: D-galactono-1,4-lactone is a valuable starting material for producing 3-deoxy scaffolds. researchgate.net A "green" aqueous procedure involving the treatment of galactose with aqueous calcium hydroxide can yield α-D-galactometasaccharinic acid, also known as 3-deoxy-D-xylo-hexono-1,4-lactone. iucr.org This method is advantageous over three-step syntheses that use organic solvents and reagents. iucr.org

Table 1: Synthesis of this compound Analogs from Monosaccharide Precursors

| Precursor Monosaccharide | Key Transformation | Product Analog | Reference |

| D-galactono-1,4-lactone | Treatment with aqueous calcium hydroxide | 3-deoxy-D-xylo-hexono-1,4-lactone | iucr.org |

| D-mannonic acid 1,4-lactone | Peracetylation, basic treatment, and hydrogenation | Precursor to 3-deoxyarabinohexoic acid | researchgate.net |

| D-ribono-1,4-lactone | Photochemical dealkyloxylation of benzylated derivative | 2-deoxy-d-ribono-1,4-lactone | nih.gov |

Approaches Involving Lactonization Reactions

The formation of the γ-lactone ring is a critical step in many synthetic pathways. This is often achieved through the dehydrative cyclization of the corresponding aldonic acid.

Dehydrative Cyclization: Aldonic acids can be converted to their corresponding lactones, often a favored competing reaction when forming esters. researchgate.net For instance, D-gluconic acid can be dehydrated in the molecule to yield D-glucono-δ-lactone with a high total yield. google.com This intramolecular esterification is a common strategy. Processes using azeotropic distillation with solvents like methyl isobutyl ketone have been developed for large-scale synthesis of related dilactones, such as D-glucaro-1,4:6,3-dilactone from calcium D-glucarate, achieving yields as high as 72%. nih.gov Gas sparging is another technique employed to remove water and drive the dehydrative cyclization of aldonic or aldaric acids to form lactones or dilactones. google.com

Oxidative Lactonization: More direct methods include the oxidative lactonization of diols. Copper/nitroxyl catalyst systems, such as Cu/TEMPO, can selectively oxidize less hindered unsymmetrical diols to lactones under mild conditions using air as the oxidant. organic-chemistry.org Another approach involves the use of Oxone to convert cyclic ketones into lactones in an aqueous phosphate buffer, which is a simple and environmentally friendly method. organic-chemistry.org

Photochemical and Reductive Cleavage Strategies

Photochemical reactions offer a powerful and often green alternative for specific bond cleavages in carbohydrate synthesis.

Photochemical Deoxygenation: A sustainable method for synthesizing 2-deoxy lactones involves the regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones. nih.gov This catalyst- and additive-free protocol uses UV-C light (λmax 254 nm) and can efficiently convert various aldono-1,4-lactones into their 2-deoxy counterparts. nih.gov The proposed mechanism involves a Norrish Type II reaction, where the excited carbonyl group abstracts a γ-hydrogen, leading to a 1,4-biradical intermediate that subsequently undergoes β-scission. nih.gov

Reductive Cleavage: Hydrogenolysis is a key reductive cleavage strategy. For example, the hydrogenolysis of 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone can yield 6-bromo-2,6-dideoxy-D-arabino-hexono-1,4-lactone and subsequently 2,6-dideoxy-D-arabino-hexono-1,4-lactone. researchgate.net

Table 2: Photochemical Deoxygenation of Benzylated Aldono-1,4-lactones

| Substrate (Configuration) | Product | Yield | Reference |

| 2,3,5-tri-O-benzyl-d-ribono-1,4-lactone | 2-deoxy-3,5-di-O-benzyl-d-ribono-1,4-lactone | High | nih.gov |

| Benzylated d-arabino-aldono-1,4-lactone | Corresponding 2-deoxy-lactone | High | nih.gov |

| Benzylated d-xylo-aldono-1,4-lactone | Corresponding 2-deoxy-lactone | High | nih.gov |

| Benzylated d-gluco-aldono-1,4-lactone | Corresponding 2-deoxy-lactone | High | nih.gov |

Ascending Synthesis of Monosaccharides Incorporating the Lactone Motif

Ascending synthesis, or chain extension, allows for the construction of higher-carbon sugars from smaller ones.

Kiliani Synthesis: The classical Kiliani-Fischer synthesis, involving the addition of cyanide to an aldose followed by hydrolysis and reduction, is a fundamental method for carbon chain extension. A three-stage Kiliani synthesis has been used to prepare D-glucose-3-¹⁴C, demonstrating the step-wise construction of the carbon backbone. nih.gov This process generates epimeric aldonic acids which are then lactonized and separated. nih.gov

Dithiane-based Chain Extension: A preparative route to 3-deoxyaldulosonic acids involves the reaction of 2-deoxyaldonolactones with the 1,3-dithian-2-yl anion. nih.gov This one-carbon chain extension affords the 1,3-propanediyl dithioacetals of higher 3-deoxyaldosuloses. Subsequent deprotection yields the target alkyl aldulosonates. nih.gov

Synthesis from Non-Carbohydrate Chiral Building Blocks

While less common for this compound itself, the synthesis of deoxysugar lactones from non-carbohydrate precursors is a powerful strategy that builds the chiral centers from scratch.

Aromatic Precursors: A stereospecific synthesis of various L-deoxysugars starts from optically active methyl diols derived from the baker's yeast reduction of α,β-unsaturated aldehydes. rsc.org Ozonolysis of the aromatic ring in suitable derivatives of these diols cleaves the ring to form the corresponding lactones, which are then converted to the target deoxysugars. rsc.org

Derivatization Strategies and Functional Group Manipulation

The hydroxyl groups and the lactone functionality of this compound offer multiple sites for chemical modification, enabling its use as a versatile intermediate.

Protection and Deprotection: The hydroxyl groups can be protected with various groups to allow for regioselective reactions at other positions. For example, D-mannonic acid 1,4-lactone can be peracetylated, and the resulting acetyl groups can be selectively removed. researchgate.net Isopropylidene groups are also used for the protection of diols, such as in the synthesis of 1,4-dideoxy-1,4-imino-D-ribitol from D-ribose, where 2,3-O-isopropylidene-D-ribono-1,4-lactone is a key intermediate. researchgate.net

Conversion to Other Functional Groups: The lactone can be reduced to the corresponding deoxy sugar. For instance, 2-deoxy-1,4-lactones generated photochemically can be directly reduced in a one-pot procedure to yield the 2-deoxy sugar. nih.gov The hydroxyl groups can also be converted to leaving groups, such as triflates, to facilitate nucleophilic substitution reactions for the synthesis of amino sugars. nih.gov

Esterification: The free hydroxyl groups can be esterified. For example, D-glucono-1,5-lactone can be fully esterified with linear saturated fatty acids, which also induces a ring contraction to the more stable D-glucono-1,4-lactone structure. chemrxiv.org

Trimethylsilylation: For analytical purposes, such as gas chromatography, the hydroxyl groups are often converted to their trimethylsilyl (TMS) ethers. nist.govnist.govnist.gov

Selective Protection and Deprotection Methodologies

The presence of multiple hydroxyl groups in this compound necessitates the use of protecting groups to achieve regioselectivity in subsequent chemical transformations. researchgate.net Silyl ethers are commonly employed for this purpose due to their ease of formation, stability, and selective removal under mild conditions. wikipedia.orgpearson.comyoutube.com

Common silylating agents include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS or TBDMS), and tert-butyldiphenylsilyl (TBDPS) chlorides. wikipedia.org The choice of silyl group influences the stability of the resulting silyl ether, with sterically bulkier groups generally offering greater stability. daneshyari.com The formation of silyl ethers is typically achieved by reacting the lactone with the corresponding silyl chloride in the presence of a base such as imidazole in a solvent like dimethylformamide (DMF). wikipedia.org

The selective deprotection of these silyl ethers is a key aspect of synthetic strategy. harvard.eduresearchgate.net Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for cleaving Si-O bonds. harvard.edugelest.com The rate of cleavage can be influenced by the steric hindrance of the silyl group, allowing for selective deprotection. For instance, less hindered silyl ethers can be removed more readily than more hindered ones. daneshyari.com Acidic conditions can also be employed for deprotection, with the choice of acid and reaction conditions allowing for differential cleavage of various silyl ethers. gelest.comorganic-chemistry.org

Another common protection strategy for diols is the formation of cyclic acetals, such as isopropylidene acetals (acetonides). For instance, D-ribono-1,4-lactone, a related compound, can be converted to its 2,3-O-isopropylidene derivative by reaction with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. researchgate.net A similar strategy could be applied to protect the 5,6-diol of this compound, yielding a derivative like 3-Deoxy-5,6-O-isopropylidene-D-arabino-hexonic acid, γ-lactone. synthose.comsynthose.com

O-Alkylation and Acylation Reactions for Advanced Intermediates

The hydroxyl groups of this compound can be functionalized through O-alkylation and acylation to generate advanced intermediates for further synthesis.

O-Alkylation is commonly achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. francis-press.comfrancis-press.commasterorganicchemistry.comyoutube.com In the context of this compound, a strong base such as sodium hydride (NaH) would be used to deprotonate one or more of the hydroxyl groups to form the corresponding alkoxide(s). organic-synthesis.com Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) would yield the O-alkylated product. organic-synthesis.com The regioselectivity of this reaction can be influenced by the relative acidity of the hydroxyl groups and steric factors.

O-Acylation introduces an acyl group onto the hydroxyl moieties, forming esters. This can be accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base such as pyridine. For the related D-ribono-1,4-lactone, highly regioselective acylation has been achieved using lipases as biocatalysts. For example, Candida antarctica lipase B (CAL-B) has been shown to selectively acylate the primary hydroxyl group at the C-5 position.

| Enzyme | Acyl Donor | Solvent | Product | Conversion (%) |

|---|---|---|---|---|

| CAL-B | Vinyl acetate | Acetonitrile | 5-acetyl-d-ribono-1,4-lactone | >99 |

| PSL-C | Vinyl acetate | Acetonitrile | Mixture | <1 |

| PSL-D | Vinyl acetate | Acetonitrile | Mixture | <1 |

| AK | Vinyl acetate | Acetonitrile | Mixture | <1 |

| Lipozyme TL-IM | Vinyl acetate | Acetonitrile | Mixture | <1 |

This enzymatic approach offers a green alternative to traditional chemical methods, often providing high selectivity without the need for protecting groups.

Conversion to Analogues and Related Lactones

This compound serves as a starting material for the synthesis of various analogues and other lactones. These transformations often involve nucleophilic substitution or rearrangement reactions.

For example, the conversion of one sugar lactone to another has been demonstrated in the synthesis of L-ribose from D-mannono-1,4-lactone. nih.govacs.orgresearchgate.net This multi-step process involves the formation of a γ-hydroxyalkoxamate intermediate, followed by an intramolecular O-alkylation under Mitsunobu conditions, which proceeds with inversion of stereochemistry at the C4 position. acs.org A similar strategic approach could be envisioned for the modification of this compound.

Furthermore, the synthesis of brominated lactones from D-ribono-1,4-lactone and D-xylonolactone has been reported, highlighting the potential for introducing halogen atoms into the lactone ring system. nih.gov These reactions can lead to the formation of valuable synthetic intermediates. The synthesis of lactam analogues from lactones has also been achieved through a palladium-catalyzed azidation reaction, followed by reduction and macrolactamization. researchgate.net

Investigation of Chemical Reactivity and Degradation Pathways

Understanding the reactivity and degradation of this compound is essential for its handling, storage, and application. Key areas of investigation include its behavior under acidic conditions and its thermal stability.

Acid-Catalyzed Hydrolysis and Ring Opening Mechanisms

Under acidic conditions, lactones can undergo hydrolysis to yield the corresponding hydroxy carboxylic acid. The mechanism of this acid-catalyzed ring-opening for γ-lactones generally proceeds via an AAC2 pathway. francis-press.com This involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. synthose.comresearchgate.netnih.gov A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. synthose.comresearchgate.net Subsequent proton transfer and elimination of the ring oxygen as a hydroxyl group leads to the ring-opened hydroxy carboxylic acid. synthose.com

For asymmetric epoxides, which share the feature of a strained ring with lactones, acid-catalyzed ring-opening often shows a preference for nucleophilic attack at the more substituted carbon, proceeding through a mechanism that has both SN1 and SN2 character. libretexts.orgmasterorganicchemistry.com While the mechanism for lactone hydrolysis is well-established, specific kinetic and mechanistic studies on this compound would provide more detailed insights into its reactivity profile. Theoretical studies on the ring-opening of γ-valerolactone have shown that the initial protonation of the carbonyl oxygen is the thermodynamically preferred first step. mdpi.com

Thermal Degradation Studies and Stability Profiles

Thermal stability is a critical parameter for carbohydrate-derived compounds. Studies have shown that this compound is thermally more stable than its counterpart, 2-deoxy-D-arabino-hexonic acid. nih.govresearchgate.net This increased stability is attributed to its inability to readily undergo β-elimination. nih.govresearchgate.net

Comparative Thermal Stability with Related Deoxyhexonic Acids

The thermal stability of this compound is notably higher when compared to other related deoxyhexonic acids, such as 2-deoxy-D-arabino-hexonic acid. This enhanced stability is attributed to its molecular structure; specifically, it is unable to readily undergo β-elimination reactions, a common degradation pathway for many hydroxy acids. nih.govacs.org

When subjected to heat, 2-deoxy-D-arabino-hexonic acid readily undergoes lactonization upon melting. Its subsequent thermal decomposition involves a series of reactions including dehydration, decarboxylation, and molecular fission. nih.govacs.org In contrast, the more stable this compound decomposes to yield a mixture of different fission and dehydration products. nih.govacs.org

Table 1: Major Thermal Decomposition Products of a Related Deoxyhexonic Acid

This table lists the primary products from the thermal degradation of 2-deoxy-D-arabino-hexonic acid, a related compound whose decomposition pathway is well-documented.

| Product Name | Molecular Formula |

| 5-(2-hydroxyethylidene)-2(5H)-furanone | C₆H₆O₃ |

| Acrylaldehyde | C₃H₄O |

| Acetic acid | C₂H₄O₂ |

| Carbon dioxide | CO₂ |

| Carbon monoxide | CO |

| Water | H₂O |

| Data sourced from studies on the thermal degradation of 2-deoxy-D-arabino-hexonic acid. nih.govacs.org |

Alkaline Degradation and Rearrangement Pathways

Under alkaline conditions, such as in the presence of sodium or calcium hydroxide, this compound, through its open-chain acid form, is susceptible to degradation and molecular rearrangement. The degradation pathway for the closely related precursor, D-ribo-hexos-3-ulose, provides a clear model for these transformations. Current time information in Toronto, CA.

Treatment of this precursor with aqueous alkali leads to its breakdown into smaller, acidic fragments. The primary degradation products are deoxypentonic and deoxytetronic acids. This indicates that the C6 chain of the hexonic acid is cleaved during the reaction. The principal acid formed is 3-deoxy-D-threo-pentonic acid, with smaller quantities of 3-deoxy-D-erythro-pentonic acid and 2-deoxy-D-glycero-tetronic acid also being identified. Current time information in Toronto, CA. Evaporation of the aqueous solution of these acids after conversion from their salts leads to spontaneous lactonization. Current time information in Toronto, CA.

Table 2: Products from the Alkaline Degradation of a Related Hexosulose

This table shows the acidic products formed during the alkaline treatment of D-ribo-hexos-3-ulose, which serves as a model for the degradation of 3-deoxy-D-ribo-hexonic acid.

| Product Name | Class |

| 3-Deoxy-D-threo-pentonic acid | Deoxypentonic Acid |

| 3-Deoxy-D-erythro-pentonic acid | Deoxypentonic Acid |

| 2-Deoxy-D-glycero-tetronic acid | Deoxytetronic Acid |

| Data sourced from research on the alkaline degradation of dicarbonyl carbohydrates. Current time information in Toronto, CA. |

Oxidative Transformations and By-product Formation

The oxidation of 3-deoxyaldonic acids, the class of compounds to which 3-deoxy-D-ribo-hexonic acid belongs, can be achieved using specific catalysts. Research has shown that the oxidation of non-phosphorylated 3-deoxy-aldonic acids, such as galactometasaccharinic acid (3-deoxy-D-xylo-hexonic acid), can be successfully carried out. electronicsandbooks.com

Using an oxidizing agent like vanadium oxide, these 3-deoxyaldonic acids are transformed into their corresponding α-keto-acids (2-keto-3-deoxy-aldonic acids). electronicsandbooks.com These resulting ketoaldonic acids are themselves subject to further transformation. Under acidic conditions, they readily convert into furan derivatives. Specifically, 3-deoxy-ketoaldonic acids are transformed with great ease into 5-(hydroxyalkyl)-2-furoic acids. electronicsandbooks.com This transformation proceeds through intermediates such as 3,4-dideoxy-ketoaldonic acid 3-enes. electronicsandbooks.com

Table 3: General Products of Oxidative and Subsequent Acidic Transformation

This table outlines the general transformation pathway for 3-deoxyaldonic acids based on documented reactions for this class of compounds.

| Reaction Stage | Starting Material Class | Product Class | Specific Example Product |

| Oxidation | 3-Deoxyaldonic Acid | α-Keto-3-deoxyaldonic Acid | 2-Keto-3-deoxy-D-xylo-hexonic acid |

| Acidic Degradation | α-Keto-3-deoxyaldonic Acid | 5-(Hydroxyalkyl)-2-furoic acid | 5-Hydroxymethyl-2-furoic acid |

| Data sourced from studies on the synthesis and acidic degradation of 3-deoxy-ketoaldonic acids. electronicsandbooks.com |

Advanced Analytical and Spectroscopic Techniques in Research

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-Deoxy-d-ribo-hexono-1,4-lactone and its derivatives in solution. Techniques such as 1H and 13C NMR, along with two-dimensional (2D) methods, provide profound insights into the molecule's stereochemistry and preferred conformations.

Detailed analysis of proton (¹H) NMR spectra, including chemical shifts and scalar coupling constants (J-values), allows for the determination of the relative configuration of stereocenters. The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, which helps in defining the geometry of the lactone ring. ufrgs.br For instance, the conformational equilibria between different envelope (E) and twist (T) forms of the 1,4-lactone ring can be assessed. Studies on related d-pentono-1,4-lactones have shown that the equilibrium strongly favors the conformation where the C2-hydroxyl group is in a quasi-equatorial orientation. capes.gov.br

2D NMR experiments are particularly powerful:

COSY (Correlation Spectroscopy) identifies proton-proton spin-spin couplings, helping to establish the connectivity of the proton network throughout the molecule. ufrgs.br

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of carbon signals. walisongo.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other, irrespective of whether they are bonded. walisongo.ac.id This is crucial for distinguishing between isomers and for determining the three-dimensional structure. For example, a NOESY cross-peak between H-3 and H-4 can be characteristic of a six-membered 1,5-lactone, while its absence, coupled with interactions involving H-5, confirms the five-membered 1,4-lactone structure. ufrgs.brmdpi.com

The chemical purity of this compound is often assessed and confirmed using ¹H-NMR, with a typical minimum purity of 95%. synthose.com

Table 1: Application of NMR Techniques in the Analysis of Aldono-1,4-lactones

| NMR Technique | Information Provided | Relevance to this compound |

|---|---|---|

| 1H NMR | Provides chemical shifts and coupling constants (J-values). | Determines proton environment, dihedral angles, and assesses chemical purity. ufrgs.brsynthose.com |

| 13C NMR | Shows the number and electronic environment of carbon atoms. | Confirms the carbon skeleton and functional groups. researchgate.net |

| COSY | Maps proton-proton coupling networks. | Establishes the spin system and confirms proton connectivity along the carbon backbone. ufrgs.br |

| HSQC/HMQC | Correlates protons with their directly attached carbons. | Allows for definitive assignment of the ¹³C spectrum. walisongo.ac.id |

| NOESY | Identifies protons that are close in space (<5 Å). | Provides critical data for determining stereochemistry and confirming the lactone ring size and conformation in solution. ufrgs.brwalisongo.ac.id |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous proof of its relative and absolute configuration. nih.govthieme-connect.de The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the precise positions of atoms can be determined. thieme-connect.de

For chiral molecules like this compound, which are synthesized from a starting material of known chirality, X-ray crystallography can confirm the stereochemistry of newly formed chiral centers. researchgate.net In a study of the related compound 3-deoxy-d-xylo-galactono-1,4-lactone, X-ray analysis unambiguously established the R configuration of the chiral center at the C2 position. researchgate.net The analysis of anomalous scattering effects in the diffraction data allows for the determination of the absolute configuration, which is crucial for enantiomerically pure compounds. nih.gov

The crystal structure also reveals detailed conformational information, such as bond lengths, bond angles, and the puckering of the lactone ring. In the solid state, lactones can adopt specific conformations, such as boat or twist-boat forms, which may differ from their preferred conformations in solution. figshare.com

Table 2: Example Crystal Data for a Related Deoxy-hexono-1,4-lactone Data based on the analysis of 3-deoxy-d-xylo-galactono-1,4-lactone. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀O₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.66 Å, b = 9.88 Å, c = 12.18 Å |

| Molecules per Unit Cell (Z) | 4 |

| Key Finding | Unambiguously confirmed the R configuration at the C2 position. |

Chiroptical Methods for Stereochemical Research (e.g., Optical Rotation Dispersion)

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques, including optical rotation, Optical Rotatory Dispersion (ORD), and Circular Dichroism (CD), are vital for investigating the stereochemistry of compounds like this compound. researchgate.net

Optical rotation measures the angle to which a chiral compound in solution rotates the plane of polarized light at a single wavelength (typically the sodium D-line, 589 nm). While a simple measurement, it confirms the optical activity of a sample. For instance, a related compound, 3-deoxy-d-xylo-galactono-1,4-lactone, has a specific rotation of [α]D = -43.8 (c 1.24 in water). researchgate.net

Optical Rotatory Dispersion (ORD) provides more detailed information by measuring the optical rotation as a function of wavelength. The resulting curve, particularly in the region of an electronic transition (a phenomenon known as the Cotton effect), can be correlated with the absolute configuration of the molecule. The sign and shape of the Cotton effect curve are characteristic of the spatial arrangement of atoms around the chromophore (in this case, the lactone carbonyl group). researchgate.net These experimental data can be compared with empirical rules, such as the axial haloketone rule or the octant rule, to assign or confirm the absolute configuration and analyze conformational features. researchgate.net

Mass Spectrometry for Structural Elucidation of Derivatized Forms

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For polar, non-volatile molecules like sugar lactones, derivatization is often necessary to increase their volatility for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

A common derivatization method is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers. The mass spectrum of the derivatized this compound provides key structural information. The molecular ion peak confirms the molecular weight of the derivative, and the fragmentation pattern gives clues about the underlying structure. The NIST Chemistry WebBook contains data for the tris-O-(trimethylsilyl) derivative of 3-Deoxy-ribo-hexonic acid lactone, which is useful for its identification in complex mixtures. nist.gov

Table 3: Properties of Trimethylsilyl (TMS) Derivatized 3-Deoxy-ribo-hexonic acid lactone nist.gov

| Property | Value |

|---|---|

| Compound Name | 3-Deoxy-ribo-hexonic acid lactone, TMS |

| Chemical Formula | C₁₅H₃₄O₅Si₃ |

| Molecular Weight | 378.6840 g/mol |

| Purpose of Derivatization | Increases volatility and thermal stability for GC-MS analysis. |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound in research settings. Given the compound's polarity, various forms of chromatography are applicable.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is used for the analysis of the compound after it has been chemically modified into a more volatile form. nist.gov The analysis of the trimethylsilyl (TMS) derivative is a standard method to separate it from other sugars or reaction byproducts and assess its purity. nist.gov

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is also suitable for analyzing the underivatized lactone. Using a polar stationary phase (normal-phase chromatography) or an aqueous mobile phase (reversed-phase chromatography), HPLC can effectively separate the lactone from related compounds. Chiral chromatography, using a chiral stationary phase, can be employed to separate enantiomers if a racemic mixture were present.

Purity is not only assessed chromatographically but also spectroscopically. As mentioned, ¹H-NMR is a primary method for confirming the chemical purity of research-grade this compound, typically requiring a minimum purity of 95%. synthose.com

Computational Chemistry Approaches for Predicting Conformation and Reactivity

Computational chemistry provides powerful tools for predicting and understanding the structural and electronic properties of molecules like this compound. These theoretical studies complement experimental findings from NMR and X-ray crystallography. By using methods ranging from molecular mechanics to quantum mechanics, researchers can calculate the energies of different conformations to predict the most stable shapes of the molecule. ufrgs.brmdpi.com

These calculations can determine the puckering parameters of the furanose ring, indicating whether it prefers an envelope or twist conformation. mdpi.com For example, computational studies on related D-ribono-1,4-lactone derivatives have identified low-energy conformers and their relative populations in different solvents. mdpi.com Furthermore, theoretical models can predict NMR parameters (like J-coupling constants) for a given geometry. Comparing these calculated values with experimental data allows for a more confident assignment of the molecule's conformation in solution. ufrgs.brwalisongo.ac.id

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can model the conformational changes of the five-membered lactone ring. nih.gov

An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, providing a view of how the ring flexes and transitions between different low-energy states, such as various envelope and twist conformations. These simulations offer insights into the conformational landscape and the relative stability of different ring shapes. nih.gov By combining MD simulations with quantum mechanics calculations, researchers can refine the understanding of conformational equilibria and how factors like solvent or ion binding might influence the preferred shape of the ring. nih.gov This approach is crucial for understanding the relationship between the structure of sugar derivatives and their biological function. walisongo.ac.id

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a powerful tool for investigating the electronic structure and properties of molecules, providing insights that complement experimental data. For this compound, while specific computational studies are not extensively available in the public domain, we can infer its electronic characteristics based on established theoretical principles and computational studies of analogous sugar lactones and other relevant organic molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. A common approach for a molecule like this compound would involve geometry optimization followed by the calculation of molecular orbitals and electronic properties using a functional such as B3LYP with a suitable basis set, for instance, 6-311+G(d,p). Such calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Molecular Orbitals and Energy Levels:

The electronic structure of this compound is defined by its molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in the molecule. These MOs have distinct energy levels, and the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For a typical sugar lactone, the HOMO is often associated with the lone pair electrons on the oxygen atoms, particularly the oxygen in the hydroxyl groups and the ether oxygen within the lactone ring. The LUMO, on the other hand, is generally a π* antibonding orbital associated with the carbonyl group (C=O) of the lactone.

A hypothetical representation of the energies of the frontier molecular orbitals for this compound, based on general principles and data for similar molecules, is presented in the interactive table below.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory. All values are in electron volts (eV).

| Molecular Orbital | Energy (eV) |

| LUMO+1 | 1.8 |

| LUMO (Lowest Unoccupied Molecular Orbital) | 0.5 |

| HOMO (Highest Occupied Molecular Orbital) | -6.2 |

| HOMO-1 | -7.1 |

Note: These are representative values and would require specific quantum chemical calculations for this compound for precise determination.

Electron Density and Electrostatic Potential:

Quantum chemical calculations can also be used to determine the electron density distribution and the molecular electrostatic potential (MEP). The electron density map would show that the highest electron density is localized around the most electronegative atoms, which are the oxygen atoms in the carbonyl, hydroxyl, and ether functionalities.

The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the carbonyl oxygen and the hydroxyl oxygens, indicating their susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups and the carbon atom of the carbonyl group, making them susceptible to nucleophilic attack. This is consistent with the known reactivity of lactones and alcohols.

Biochemical and Biological Research Implications

Role as an Intermediate in Metabolic Pathways and Biochemical Transformations

While not a commonly cited intermediate in primary metabolic pathways, the significance of 3-Deoxy-D-ribo-hexono-1,4-lactone is prominent in the context of chemical and biochemical transformations. Lactones, in general, are known to function as metabolic intermediates in various biological systems. nih.gov Research has demonstrated that enzymes from the amidohydrolase superfamily, for instance, are capable of hydrolyzing phosphorylated sugar lactones like D-lyxono-1,4-lactone-5-phosphate, indicating a biological precedent for the processing of similar lactone structures. researchgate.nettamu.edu

The chemical transformations of this compound have been a subject of study. For example, its thermal degradation involves processes such as dehydration, decarboxylation, and fission. documentsdelivered.com Compared to its analogue, 2-deoxy-D-arabino-hexonic acid, which readily undergoes β-elimination, this compound is thermally more stable. documentsdelivered.com Its decomposition yields a mixture of products resulting from fission and dehydration, including water, 5-(2-hydroxyethylidene)-2(5H)-furanone, carbon dioxide, and acetic acid. documentsdelivered.com This stability and its defined degradation pathway make it a useful reference compound in studies of carbohydrate chemistry. Furthermore, its role as a versatile building block for the synthesis of various compounds is well-established in chemical literature. nih.gov

Enzyme Interaction Studies and Substrate Specificity Analysis

The unique structure of this compound, specifically the deoxygenation at the C-3 position, makes it an interesting candidate for studying enzyme-substrate interactions.

Glycoside hydrolases (glycosidases) are a broad class of enzymes that hydrolyze glycosidic bonds and are crucial in numerous biological processes. nih.gov These enzymes can exhibit a wide range of substrate specificities. nih.gov For instance, the β-glucosidase Os3BGlu6 from rice can hydrolyze a variety of substrates, including hydrophobic glycosides and disaccharides with different linkage types. nih.gov

While direct studies on the interaction of this compound with glycosidases are not extensively documented, research on related molecules provides insight. The structural similarity of lactones to the oxocarbenium ion transition states formed during glycoside hydrolysis suggests they could act as inhibitors. Enzymes that process sugar lactones, known as lactonases, have been identified and characterized. A notable example is a β-propeller enzyme from Rhodopseudomonas palustris, which demonstrates broad specificity by hydrolyzing numerous aliphatic and aromatic lactones. nih.gov The existence of such enzymes suggests a potential for interaction with deoxygenated sugar lactones, although the specific affinity for the 3-deoxy variant remains a subject for further investigation.

Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of a molecule affects its biological activity. The deoxygenation of sugar moieties can have a profound impact on their interaction with enzymes. A study on SGLT2 (sodium-glucose cotransporter 2) inhibitors, which are structurally C-glycosides, revealed that deoxygenation at different positions of the glucose moiety has varied effects on inhibitory activity. researchgate.net

The study synthesized and tested several deoxygenated SGLT2 inhibitors. The findings indicated that removing the hydroxyl group at the C-6 position had little to no effect on the inhibitory activity. In contrast, removing the hydroxyl group at the C-3 position, as is the case in this compound, resulted in a near-total loss of SGLT2 inhibitory activity for the tested compounds. researchgate.net This highlights the critical role of the C-3 hydroxyl group for binding and inhibition in that specific enzyme system.

This principle underscores the importance of specific hydroxyl groups for molecular recognition by enzymes. The structural changes induced by deoxygenation at the C-3 position, as seen in the crystal structure of 3-deoxy-β-D-ribo-hexopyranose, affect bond lengths and torsion angles throughout the ring, which can alter the molecule's fit within an enzyme's active site. nih.gov

Table 1: Effect of Deoxygenation on SGLT2 Inhibitory Activity

| Compound | Position of Deoxygenation | SGLT2 Inhibitory Activity |

| 3-deoxycanagliflozin | C-3 | Almost lost activity |

| 3-deoxyempagliflozin | C-3 | Almost lost activity |

| 6-deoxyipragliflozin | C-6 | Similar to parent compound |

| 6-deoxyempagliflozin | C-6 | Similar to parent compound |

| Data sourced from a study on the structure-activity relationships of deoxylated SGLT2 inhibitors. researchgate.net |

Precursor Role in the Synthesis of Biologically Active Molecules

This compound is a valuable chiral starting material for the synthesis of more complex and biologically significant molecules, including potent enzyme inhibitors and biochemical tools.

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov This structural change often leads to potent and selective inhibition of glycosidases, making them attractive therapeutic targets for diseases such as diabetes, viral infections, and lysosomal storage disorders. nih.govnih.gov

Carbohydrate lactones are common precursors in the synthesis of iminosugars. For example, D-ribono-1,4-lactone is a well-established starting material for synthesizing various biologically active molecules, including iminosugar derivatives and other analogues like 5-thio-D-ribopyranose. nih.govnih.govresearchgate.net The synthesis often involves reductive amination of the lactone or related intermediates to form the characteristic piperidine or pyrrolidine ring of the iminosugar. While specific examples detailing the use of this compound as a direct precursor are less common in prominent literature than its non-deoxygenated counterpart, its structural framework makes it a potential candidate for creating novel deoxygenated iminosugars. The synthesis of various hydroxylated azepanes (seven-membered iminosugars) and their evaluation as glycosidase inhibitors demonstrates the ongoing effort to create new iminosugar structures from carbohydrate-derived precursors. capes.gov.br

The modification of carbohydrate lactones is a key strategy for developing biochemical probes to study enzyme mechanisms and biological pathways. The synthesis of analogues where atoms are replaced or functional groups are added allows for the investigation of specific molecular interactions. The synthesis of 5-thio-D-ribose from D-ribono-1,4-lactone, where a hydroxyl group is ultimately replaced by sulfur, is an example of creating a structural analogue to probe biological systems. nih.gov

Given its defined structure, this compound could serve as a scaffold for the development of targeted biochemical probes. By incorporating reporter groups such as fluorescent tags, biotin, or isotopically labeled atoms (e.g., ¹⁴C), researchers can create tools to track the molecule's path in metabolic studies, identify binding partners, or quantify enzyme activity. The established methods for converting related lactones, such as the synthesis of D-glucose-3-¹⁴C from d-arabinono-1,4-lactone derivatives, provide a methodological basis for the potential development of such probes from this compound.

Formation of Scaffolds for Natural Product Synthesis

The strategic use of chiral building blocks is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecular architectures. Among these, carbohydrate-derived lactones have emerged as versatile scaffolds, providing a dense array of stereocenters and functional groups that can be elaborated into a variety of natural products. While specific, detailed examples of the direct use of This compound as a starting scaffold for the total synthesis of natural products are not extensively documented in readily available literature, its structural features and the synthetic utility of closely related compounds strongly suggest its potential in this capacity.

This compound is recognized as a valuable building block in the synthesis of various compounds. cymitquimica.com Its inherent chirality, derived from the carbohydrate precursor, makes it an attractive starting point for asymmetric synthesis, a crucial aspect of natural product chemistry. The lactone ring itself is a key functional group that can be manipulated in numerous ways, including reduction, hydrolysis, and nucleophilic attack, to build more complex carbocyclic or heterocyclic frameworks.

Research has demonstrated the successful synthesis of both This compound and its diastereomer, 3-deoxy-d-arabino-1,4-lactone , from the biomass pyrolysis product Cyrene. researchgate.net This highlights the accessibility of these chiral lactones from renewable resources, further enhancing their appeal as synthetic scaffolds. The study involved a key diastereoselective bromination of a Cyrene derivative, followed by a Baeyer-Villiger oxidation to form the lactone ring. researchgate.net While this research focused on the preparation of the lactones themselves, it underscores the chemical tractability and potential for further synthetic transformations.

The utility of similar lactone scaffolds is well-established in natural product synthesis. For instance, the structurally related D-ribono-1,4-lactone has been employed as a key intermediate in the synthesis of various bioactive molecules. The principles applied in these syntheses, such as the stereocontrolled introduction of substituents and the transformation of the lactone moiety, are directly applicable to This compound .

The potential applications of This compound as a scaffold can be envisioned in the synthesis of various classes of natural products, including polyketides, macrolides, and alkaloids, where the stereochemical information embedded in the lactone can be transferred to the target molecule. The hydroxyl groups and the deoxy position offer sites for selective functionalization and chain extension.

While direct, published total syntheses of specific natural products commencing from This compound are not prominent in the surveyed scientific literature, its status as a readily accessible chiral building block with multiple functionalization points indicates its significant potential as a versatile scaffold in the field of natural product synthesis.

Advanced Research Applications As a Chiral Building Block

Utilization in Asymmetric Synthesis of Complex Carbohydrates

Researchers have utilized this lactone as a key intermediate in multi-step syntheses. For instance, the synthesis of L-ribose, a rare sugar, has been accomplished from D-mannono-1,4-lactone, a related compound, highlighting the utility of these lactones in accessing enantiomerically pure carbohydrates. researchgate.net The conversion of readily available lactones into more complex carbohydrate structures often involves a series of protection, oxidation, reduction, and coupling reactions, where the lactone's chiral backbone directs the stereochemical outcome of these transformations.

The synthesis of C-nucleoside analogues, where a carbon-carbon bond connects the sugar moiety to a heterocyclic base, also relies on chiral lactones like D-(+)-ribono-1,4-lactone. mdpi.com While not the 3-deoxy variant, these syntheses demonstrate the general principle of using such lactones as foundational building blocks for complex carbohydrate derivatives. The lactone ring can be opened and manipulated to build the desired carbohydrate framework with high stereocontrol.

Synthesis of Deoxy Sugars and Their Glycosides

3-Deoxy-d-ribo-hexono-1,4-lactone is a direct precursor for the synthesis of other deoxy sugars and their corresponding glycosides. nih.gov Deoxy sugars are integral components of many biologically active natural products, and their synthesis is a significant area of research. wikipedia.orgnih.gov

A common strategy involves the reduction of the lactone to the corresponding lactol, which can then be used in glycosylation reactions to form deoxy glycosides. For example, the reduction of a 2-deoxy-aldono-1,4-lactone, which can be generated through photochemical dealkyloxylation of a protected lactone, directly yields a 2-deoxy sugar. nih.gov This highlights a general pathway where a deoxygenated lactone serves as an intermediate for the synthesis of a deoxy sugar.

The synthesis of 3-deoxyaldulosonic acids, another class of deoxy sugar derivatives, can be achieved from glycal-derived lactone precursors. nih.gov These methods often involve the chain extension of the lactone, further demonstrating its versatility in building more complex deoxy sugar structures. The table below outlines a general synthetic approach from a protected lactone to a deoxy sugar.

| Step | Reaction | Description | Reference |

| 1 | Protection of Hydroxyl Groups | Free hydroxyl groups on the lactone are protected to prevent side reactions. | nih.gov |

| 2 | Reduction of Lactone | The protected lactone is reduced to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). | researchgate.net |

| 3 | Glycosylation | The resulting lactol is reacted with an alcohol in the presence of a Lewis acid catalyst to form the glycoside. | nih.gov |

| 4 | Deprotection | The protecting groups are removed to yield the final deoxy sugar glycoside. | nih.gov |

Construction of Heterocyclic Systems from Lactone Scaffolds (e.g., Pyrrolidines, Piperidines)

The carbon framework of this compound can be manipulated to construct various non-carbohydrate structures, including nitrogen-containing heterocyclic systems like pyrrolidines and piperidines. These motifs are core structures in many alkaloids and pharmacologically active compounds.

The general synthetic strategy involves the amination of the lactone or a derivative thereof, followed by cyclization to form the heterocyclic ring. For example, D-ribono-1,4-lactone can be converted into N-alkyl-D-ribonamides, which, after a series of transformations including bromination and reduction, can yield N-alkyl-D-ribono-1,5-lactams, a type of piperidinone. researchgate.net A similar approach starting from this compound would lead to the corresponding 3-deoxypiperidinone derivatives.

Another method involves the ring expansion of a pyrrolidine derivative, itself synthesized from a carbohydrate precursor, to form a 3-substituted piperidine. rsc.org The synthesis of highly substituted prolines and pyrrolidines can also be achieved from related deoxy lactones like 3-deoxy-D-xylo-galactono-1,4-lactone. iucr.org The following table summarizes a general transformation of a carbohydrate lactone to a piperidine derivative.

| Starting Material | Key Intermediate | Product | Description | Reference |

| D-Ribono-1,4-lactone | 5-bromo-5-deoxy derivative | 5-amino-5-deoxy-D-pentonolactam | Regioselective bromination followed by azidation and reduction leads to an aminolactam, a piperidine precursor. | researchgate.net |

| 1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidine (from a carbohydrate) | Aziridinium ion intermediate | 3-substituted 1-benzylpiperidine | Ring expansion of a pyrrolidine derivative with various nucleophiles. | rsc.org |

Application in the Synthesis of Glycoconjugates and Modified Saccharides

This compound is a key building block in the synthesis of various glycoconjugates and modified saccharides. Its utility stems from the ability to introduce modifications at specific positions, which can significantly alter the biological activity of the resulting molecule.

The synthesis of modified saccharides can involve the transformation of the lactone's functional groups. For instance, the hydroxyl groups can be replaced with other functionalities, or the carbon skeleton can be altered. The preparation of 3-deoxy-D-arabino-hexono-lactone, a diastereomer, and its subsequent use in synthesis showcases the potential for creating a diverse range of modified saccharides from these lactone precursors. acs.org

In the realm of glycoconjugates, the lactone can be elaborated into a modified sugar that is then attached to a non-carbohydrate moiety, such as a lipid, peptide, or small molecule drug. These conjugates are designed to improve the pharmacokinetic properties of the aglycone or to target specific cells or tissues. The synthesis of complex structures like the AB disaccharide unit of olivomycin A and fragments of chromomycin A₃ has been achieved using deoxyglycoside synthesis methods that can be applied to derivatives of this compound. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of 3-Deoxy-d-ribo-hexono-1,4-lactone should prioritize the development of novel green chemistry approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of photocatalysis . A sustainable method for the synthesis of 2-deoxy lactones, which are direct precursors to 2-deoxy sugars, has been detailed using regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones mdpi.comicm.edu.pl. This catalyst- and additive-free protocol leverages light irradiation, offering high step economy and compatibility with various functional groups mdpi.comicm.edu.pl. Adapting this environmentally friendly and straightforward approach for the specific synthesis of this compound could significantly enhance the synthetic toolbox for this class of compounds mdpi.comicm.edu.pl.

Furthermore, the use of biocatalysis presents a powerful green alternative to traditional chemical synthesis. The one-step biocatalytic synthesis of 2-keto-3-deoxy-D-gluconate from D-gluconate using a recombinant gluconate dehydratase demonstrates the potential of enzymes to perform stereospecific conversions with high efficiency and yield, minimizing side-product formation researchgate.net. Investigating the use of dehydratases or other engineered enzymes for the synthesis of this compound from readily available carbohydrate precursors could lead to highly resource-efficient production methods researchgate.net.

Exploration of Understudied Biochemical Roles and Pathways

The biochemical significance of many deoxysugars and their derivatives, including this compound, remains largely uncharted territory. Future research should aim to elucidate the specific metabolic pathways in which this compound participates and to identify its precise biological functions.

Deoxy sugars are known to be involved in various metabolic processes. For instance, the metabolism of 6-deoxyhexoses like L-fucose and L-rhamnose is well-documented in both bacteria and animals, where they are synthesized from nucleotide-activated sugars and play roles in the structure of complex carbohydrates researchgate.net. Investigating whether this compound is an intermediate or a final product in similar or novel metabolic pathways in various organisms is a critical area for exploration.

Moreover, the potential for this compound to modulate cellular signaling pathways warrants investigation. Flavonoids, for example, are known to exert modulatory actions on pathways such as phosphoinositide 3-kinase, Akt/protein kinase B, and mitogen-activated protein kinase nih.gov. Given the structural similarities of sugar lactones to some signaling molecules, it is plausible that this compound could interact with and modulate key cellular signaling cascades, a hypothesis that requires rigorous testing.

Design and Synthesis of Advanced Probes for Mechanistic Enzymatic Studies

To unravel the intricate mechanisms of enzymes that metabolize or interact with this compound, the development of advanced molecular probes is essential. These tools can provide invaluable insights into enzyme function, substrate recognition, and catalytic mechanisms.

Fluorescent probes are powerful tools for real-time visualization and quantitative analysis of enzymatic activity in vitro and in vivo researchgate.netnih.gov. The design of fluorescent probes typically involves a fluorophore, a linker, and a recognition group that specifically interacts with the target enzyme nih.gov. Future efforts could focus on synthesizing fluorescent analogs of this compound that, upon enzymatic conversion, exhibit a change in their fluorescent properties. Such probes would enable sensitive and continuous monitoring of enzyme kinetics and could be used for high-throughput screening of enzyme inhibitors researchgate.netnih.gov.

Another promising approach is the development of "clickable" probes . These probes incorporate a bioorthogonal handle, such as an alkyne or azide group, which allows for their covalent attachment to reporter molecules (e.g., fluorophores or affinity tags) via click chemistry nih.govresearchgate.net. The synthesis of clickable this compound analogs would facilitate the identification and isolation of its interacting proteins from complex biological samples, a crucial step in target identification and validation nih.govresearchgate.netnih.gov.

High-Throughput Screening for New Biological Activities within a Research Framework

High-throughput screening (HTS) is a powerful technology for rapidly assessing large libraries of compounds for a specific biological activity, playing a crucial role in drug discovery and chemical biology nih.govacs.orgacs.orgnih.govrsc.org. Establishing a research framework to screen this compound and its derivatives for novel biological activities could unveil previously unknown therapeutic potentials.

Libraries of carbohydrate-based molecules can be screened for their ability to inhibit carbohydrate-active enzymes, such as glycosidases and glycosyltransferases nih.gov. Given the structural resemblance of this compound to natural sugar substrates, it is a prime candidate for screening against a wide array of these enzymes to identify potent and selective inhibitors.

Furthermore, there is a growing interest in the antiviral and anticancer properties of deoxysugar analogs nih.govmdpi.comnih.gov. For instance, certain uridine derivatives of 2-deoxy sugars have demonstrated significant antiviral activity against influenza A virus mdpi.com. Similarly, various nucleoside analogs are used as anticancer agents nih.gov. A systematic HTS campaign to evaluate this compound and a library of its synthetic derivatives against a panel of viruses and cancer cell lines could lead to the discovery of novel therapeutic leads nih.govmdpi.comnih.gov.

| Potential Screening Target | Rationale |

| Glycosidases | Structural similarity to natural substrates |

| Glycosyltransferases | Potential to interfere with glycan biosynthesis |

| Viral replication assays | Deoxysugar analogs have shown antiviral activity nih.govmdpi.com |

| Cancer cell proliferation assays | Nucleoside and sugar analogs exhibit anticancer properties nih.gov |

Integration with Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis, which combines the selectivity and efficiency of biocatalysts with the versatility of chemical reactions, offers a powerful approach for the production of complex molecules like this compound. Future research should focus on developing integrated chemoenzymatic routes that leverage the strengths of both methodologies.

Lipases are versatile enzymes that can catalyze esterification and transesterification reactions in organic solvents and are valuable tools for the synthesis of lactones mdpi.com. The lipase-catalyzed kinetic resolution of racemic hydroxylactones has been successfully employed to obtain enantiomerically enriched products mdpi.com. A potential strategy for this compound could involve the lipase-catalyzed lactonization of a corresponding 3-deoxy-hexonic acid precursor.

Transaminases are another class of enzymes with significant potential in chemoenzymatic synthesis. They catalyze the stereoselective transfer of an amino group and can be used for the synthesis of chiral amino sugars mdpi.comnih.govnih.govalmacgroup.com. While not directly applicable to the synthesis of the target compound, the principles of using transaminases in cascade reactions can be adapted. For instance, a multi-enzyme cascade involving a transaminase could be designed to produce a key chiral intermediate that is then chemically converted to this compound.

By strategically combining enzymatic steps for key stereoselective transformations with efficient chemical reactions for other modifications, it will be possible to develop novel and highly efficient synthetic routes to this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Deoxy-D-ribo-hexono-1,4-lactone, and what are their mechanistic considerations?

- Methodology : Synthesis typically involves deoxygenation of precursor sugars. For example, bromination at the 3-position of D-ribono-1,4-lactone derivatives followed by dehydrohalogenation can yield 3-deoxy analogs, as seen in similar lactones like 5-thio-D-ribopyranose synthesis . Protecting groups (e.g., tert-butyldimethylsilyl) are often employed to stabilize intermediates during multi-step reactions . Mechanistic studies should focus on stereochemical outcomes and reaction kinetics using techniques like HPLC or LC-MS to track intermediates.

Q. How can researchers optimize the purification of this compound using chromatographic techniques?

- Methodology : Reverse-phase HPLC with a C18 column and isocratic elution (e.g., water/acetonitrile) is effective for separating lactones from byproducts. Purity validation via GC (≥95% purity criteria, as in D-Threono-1,4-lactone protocols) and NMR (e.g., ¹H/¹³C-NMR for confirming lactone ring integrity) is critical . For polar impurities, ion-exchange chromatography may be necessary.

Advanced Research Questions

Q. What experimental approaches are used to analyze the thermal degradation pathways of this compound under varying conditions?

- Methodology : Thermogravimetric analysis (TGA) coupled with GC-MS can identify volatile degradation products (e.g., furans or levulinic acid derivatives) under controlled temperatures. For example, studies on this compound revealed fragmentation patterns via β-elimination and retro-aldol reactions at elevated temperatures . Kinetic modeling (Arrhenius plots) quantifies activation energies for degradation steps.

Q. How does the enzymatic hydrolysis of this compound compare to other sugar lactones, and what kinetic parameters are critical?

- Methodology : Enzymes from the amidohydrolase superfamily (e.g., BmulJ_04915) hydrolyze lactones like L-fucono-1,4-lactone with specificity for ring size and substituents . Assay conditions (pH, temperature) and kinetic parameters (kₐₜ, Kₘ) should be measured using spectrophotometry (e.g., pH-stat for lactone ring opening) or HPLC to monitor substrate depletion. Comparative studies with D-lyxono- or D-arabino-lactones can reveal structural determinants of enzyme activity .

Q. What spectroscopic and computational methods are employed to resolve conformational equilibria of this compound in solution?

- Methodology : NMR spectroscopy (e.g., NOESY for spatial proximity) and density functional theory (DFT) calculations can predict dominant conformers (e.g., envelope vs. twist forms). For instance, D-lyxono-1,4-lactone adopts a gt conformation in solution, stabilized by hydrogen bonding . Variable-temperature NMR and coupling constant analysis (³JHH) quantify rotamer populations.

Q. How might this compound participate in metabolic pathways, and what enzymatic assays are relevant for validation?

- Methodology : Hypothesize roles in ascorbate biosynthesis or detoxification pathways. Enzymes like L-gulono-1,4-lactone oxidase (EC 1.1.3.8) or D-arabinono-1,4-lactone oxidase (EC 1.1.3.37) could oxidize the lactone . Assays using oxygen-sensitive electrodes or H₂O₂ detection kits (e.g., Amplex Red) quantify oxidase activity. Substrate specificity can be tested via competitive inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.